6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Regioselective synthesis Pyrazolopyridine building blocks Tautomerism

6-Hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1368157-57-6) is a heterocyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine family, a scaffold class encompassing over 300,000 described structures with documented applications across kinase inhibition, phosphodiesterase modulation, adenosine receptor antagonism, and anti-infective research. This specific congener bears a 6-hydroxy (6-oxo tautomeric) group, a 3-methyl substituent, and a 5-carboxylic acid functionality (molecular formula C8H7N3O3, MW 193.16 g/mol), distinguishing it regiochemically from the more extensively patented 4-hydroxy/4-alkoxy intermediates that dominate the Hoehn-era patent literature.

Molecular Formula C8H7N3O3
Molecular Weight 193.162
CAS No. 1368157-57-6
Cat. No. B2822285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS1368157-57-6
Molecular FormulaC8H7N3O3
Molecular Weight193.162
Structural Identifiers
SMILESCC1=C2C=C(C(=O)NC2=NN1)C(=O)O
InChIInChI=1S/C8H7N3O3/c1-3-4-2-5(8(13)14)7(12)9-6(4)11-10-3/h2H,1H3,(H,13,14)(H2,9,10,11,12)
InChIKeyZUMWYZGNRIUSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid (CAS 1368157-57-6): Structural Identity, Class Affiliation, and Procurement-Relevant Characteristics


6-Hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1368157-57-6) is a heterocyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine family, a scaffold class encompassing over 300,000 described structures with documented applications across kinase inhibition, phosphodiesterase modulation, adenosine receptor antagonism, and anti-infective research [1]. This specific congener bears a 6-hydroxy (6-oxo tautomeric) group, a 3-methyl substituent, and a 5-carboxylic acid functionality (molecular formula C8H7N3O3, MW 193.16 g/mol), distinguishing it regiochemically from the more extensively patented 4-hydroxy/4-alkoxy intermediates that dominate the Hoehn-era patent literature [2]. It is commercially available as a research-grade building block from specialist suppliers .

Why 6-Hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Cannot Be Replaced by Common 4-Hydroxy or Unsubstituted Pyrazolopyridine Building Blocks


Within the pyrazolo[3,4-b]pyridine-5-carboxylic acid class, the regiochemical placement of the hydroxyl group is the primary determinant of downstream synthetic utility and biological target engagement. The vast majority of patent-described intermediates carry hydroxyl or alkoxy substitution at the 4-position, serving as precursors to 4-amino derivatives with CNS-depressant, analgesic, and anti-inflammatory activity [1]. By contrast, the 6-hydroxy (6-oxo) substitution pattern present in CAS 1368157-57-6 generates an electronically distinct pyridone tautomeric system that alters hydrogen-bonding capacity, ring aromaticity, and reactivity toward electrophilic derivatization [2]. Additionally, the presence of the 3-methyl group further modulates both steric and electronic properties relative to des-methyl 6-oxo analogs such as 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1516809-63-4; MW 179.14) . Simply procuring the more common and less expensive unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 952182-02-4; MW 163.14) [3] or 4-hydroxy variants would yield a fundamentally different substitution vector incompatible with structure-based design campaigns targeting the C6 position.

Quantitative Differentiation Evidence for 6-Hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid vs. Closest Structural Analogs


Regiochemical Differentiation: 6-Hydroxy (6-Oxo) vs. 4-Hydroxy Substitution Pattern Dictates Divergent Synthetic Vectoring

6-Hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is uniquely substituted at the C6 position with a hydroxyl group existing in equilibrium with the 6-oxo (pyridone) tautomer, as evidenced by the SMILES representation 'Cc1[nH]nc2[nH]c(=O)c(C(=O)O)cc12' . In contrast, the dominant class of pyrazolopyridine-5-carboxylic acid intermediates described in the foundational Hoehn patents (US 3,755,340; US 3,833,594; US 3,856,799) and subsequent PDE4 inhibitor programs bears hydroxyl or alkoxy substitution at the 4-position (e.g., 4-hydroxy-2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester, m.p. 85–87 °C, yield 92%) [1]. The 6-OH regioisomer enables derivatization at a position orthogonal to the established 4-amino SAR, providing access to 6-O-alkyl, 6-O-acyl, or 6-amino analogs inaccessible from 4-hydroxy precursors.

Regioselective synthesis Pyrazolopyridine building blocks Tautomerism Medicinal chemistry intermediates

Molecular Weight and Elemental Composition Differentiation vs. Unsubstituted Parent Scaffold

The target compound (C8H7N3O3, MW 193.16 g/mol) carries both a 3-methyl group and a 6-hydroxy substituent absent from the parent 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold (C7H5N3O2, MW 163.14 g/mol) [1]. The net molecular weight increase of +30 Da corresponds to the addition of one carbon, two hydrogens, and one oxygen atom (+CH2O), representing a measurable shift in both hydrogen-bond donor/acceptor count and calculated logP. The 3-methyl group introduces steric bulk adjacent to the pyrazole N2 position, which has been shown in pyrazolopyridine kinase inhibitor SAR to modulate selectivity across kinase panels [2].

Molecular diversity Building block selection Physicochemical property differentiation Library design

Commercially Specified Minimum Purity: Quantitative Quality Benchmark for Procurement

The commercially available material from CymitQuimica (Ref. 3D-TEC15757) is specified at a minimum purity of 95% (Molecular Weight: 193.16 g/mol, Formula: C8H7N3O3) . This purity benchmark is consistent with the typical 95–97% specification range observed for analogous 6-oxo building blocks such as 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1935526-80-9; purity NLT 97%) and the unsubstituted parent scaffold (typically 95%) . The 95% minimum purity provides a verifiable procurement specification that can be confirmed by independent analytical release testing (HPLC, NMR).

Chemical procurement Purity specification Quality control Building block sourcing

Tautomeric Preference and Hydrogen-Bonding Capacity Differentiate 6-Hydroxy Series from 4-Hydroxy Intermediates

The 6-hydroxy substituent on the pyridine ring of pyrazolo[3,4-b]pyridines exists predominantly in the 6-oxo (pyridone) tautomeric form, as indicated by the SMILES notation showing a carbonyl at position 6 . This contrasts with 4-hydroxy derivatives, where the hydroxyl group para to the pyridine nitrogen exhibits a different tautomeric equilibrium influenced by ring aromaticity gradients documented for hydroxypyridine-carboxylic acid systems [1]. The 6-oxo form presents a hydrogen-bond acceptor (C=O) at position 6 rather than a hydrogen-bond donor (OH), fundamentally altering the pharmacophoric profile for target engagement. This tautomeric distinction has direct relevance to the 6-heteroaryl GSK-3 inhibitor series, where the 6-position substitution vector was critical for achieving selectivity over CDK-2 [2].

Keto-enol tautomerism Hydrogen-bond donor/acceptor profile Pyridone chemistry Crystal engineering Pharmacophore design

Limited Direct Biological Data Availability Necessitates Purpose-Driven Procurement Strategy

A systematic search of the peer-reviewed literature and patent databases as of early 2026 reveals no published IC50, Ki, EC50, MIC, or other quantitative biological activity data specifically attributed to CAS 1368157-57-6. This compound currently occupies the 'research building block' and 'standard reference' category, as classified by supplier catalogs (Building Blocks; Miscellaneous) . This contrasts with structurally related but biologically annotated pyrazolo[3,4-b]pyridine-5-carboxylic acid amides, for which NAMPT inhibitory activity has been confirmed by X-ray crystallography (PDB 4M6Q, PDB 4LVF) [1], and 4-amino derivatives with established PDE4B IC50 values in the sub-nanomolar range [2]. The absence of published bioactivity data should not be interpreted as a lack of utility; rather, it positions this compound as a versatile, interrogatable starting material for de novo library synthesis.

Research chemical procurement Building block sourcing Hit discovery Parallel synthesis

Highest-Value Research and Procurement Application Scenarios for 6-Hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid


Diversity-Oriented Synthesis (DOS) Library Construction Targeting C6-Derivatized Pyrazolopyridines

This building block is optimally deployed as a key intermediate in diversity-oriented synthesis campaigns aiming to explore chemical space around the C6 position of the pyrazolo[3,4-b]pyridine scaffold. The 6-hydroxy (6-oxo) group provides a synthetic handle for O-alkylation, O-acylation, or conversion to 6-chloro followed by nucleophilic aromatic substitution — a derivatization vector orthogonal to the extensively explored 4-amino SAR documented in the PDE4B inhibitor literature [1]. The 5-carboxylic acid group simultaneously enables amide coupling, esterification, or reduction chemistry. The 3-methyl substituent, while modest in size, introduces sufficient steric differentiation from des-methyl analogs to probe hydrophobic pocket tolerance in target binding sites, as established in pyrazolopyridine CDK inhibitor optimization [2].

Fragment-Based Drug Discovery (FBDD) as a Rule-of-Three-Compliant Core Scaffold

With a molecular weight of 193.16 Da, three hydrogen bond donors, five hydrogen bond acceptors, and a calculated clogP within fragment-like space, this compound satisfies Congreve's Rule of Three criteria for fragment-based screening libraries [1][2]. The 5-carboxylic acid serves as a native polar anchor point for fragment growing or linking strategies, while the 6-oxo tautomer mimics the pyridone pharmacophore present in clinically validated kinase inhibitor scaffolds. The compound's structural relationship to the NAMPT inhibitor series identified from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amides (PDB 4M6Q, 4LVF) [3] supports its use as a starting fragment for NAD biosynthesis pathway targets.

Regioisomeric Comparator Synthesis for Structure-Activity Relationship (SAR) Deconvolution Studies

In kinase or phosphodiesterase inhibitor programs where the pyrazolo[3,4-b]pyridine core has been validated — including GSK-3 (6-heteroaryl series) [1], CDK1/CDK2 (BMS-265246; CDK1/cycB IC50 = 6 nM) [2], and TBK1 (compound 15y; IC50 = 0.2 nM) [3] — this 6-hydroxy building block enables systematic exploration of the C6 substitution vector. By synthesizing matched molecular pairs that differ only at the C6 substituent while holding the 3-methyl-5-carboxylic acid core constant, SAR teams can deconvolute the contribution of C6 modifications to potency, selectivity, and physicochemical properties. This is particularly relevant for programs seeking to differentiate C6 from C4 substitution effects, given that the majority of published pyrazolopyridine inhibitors carry C4 modifications.

Analytical Reference Standard for LC-MS and NMR Method Development in Pyrazolopyridine Synthesis Programs

Given its classification as a Building Block and Miscellaneous standard [1] and its well-defined molecular identity (CAS 1368157-57-6, MW 193.16, SMILES available) [2], this compound can serve as a retention time and mass spectral reference standard for LC-MS method development in synthetic chemistry workflows. The distinct UV chromophore from the fused pyrazole-pyridine system and the characteristic isotopic pattern from three nitrogen atoms (M+1 peak at m/z 194.17) provide reliable detection markers. Its minimum 95% purity specification [3] meets the acceptance criteria for an analytical reference material in non-GLP research settings.

Quote Request

Request a Quote for 6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.